molecular formula C12H12N4O B1483690 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098070-75-6

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483690
CAS No.: 2098070-75-6
M. Wt: 228.25 g/mol
InChI Key: JYJVIZNSVNGQNG-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound featuring a pyrazole ring substituted with a cyclopropyl group and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and pyrazinyl groups. The final step involves the addition of the acetaldehyde moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrazole and pyrazinyl rings may play a role in binding to these targets, while the aldehyde group could be involved in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole: Lacks the acetaldehyde moiety.

Uniqueness

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-6-5-16-12(9-1-2-9)7-10(15-16)11-8-13-3-4-14-11/h3-4,6-9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJVIZNSVNGQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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